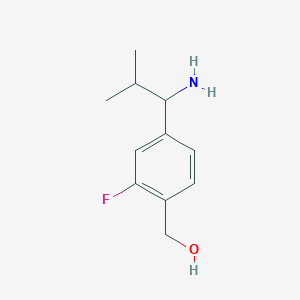
(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol is an organic compound with a molecular formula of C10H14FNO. This compound features a fluorinated phenyl ring substituted with an amino group and a hydroxymethyl group. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can yield high purity products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of catalysts and optimized reaction conditions is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxymethyl group can yield (4-(1-Amino-2-methylpropyl)-2-fluorophenyl)carboxylic acid, while substitution of the fluorine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-2-methylpropyl)-2-fluorophenol: Similar structure but lacks the hydroxymethyl group.
2-Amino-2-methyl-1-propanol: Similar amino and hydroxyl groups but lacks the fluorinated phenyl ring.
Uniqueness
(4-(1-Amino-2-methylpropyl)-2-fluorophenyl)methanol is unique due to the presence of both a fluorinated phenyl ring and a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
[4-(1-amino-2-methylpropyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C11H16FNO/c1-7(2)11(13)8-3-4-9(6-14)10(12)5-8/h3-5,7,11,14H,6,13H2,1-2H3 |
InChI Key |
MCJGUQABUPGDNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)CO)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















